molecular formula C6H5N3 B1293585 1H-Imidazo[4,5-c]pyridine CAS No. 272-97-9

1H-Imidazo[4,5-c]pyridine

Cat. No. B1293585
CAS RN: 272-97-9
M. Wt: 119.12 g/mol
InChI Key: UBOOKRVGOBKDMM-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-c]pyridine is a heterocyclic compound that is part of the imidazopyridine family. These compounds are known for their presence in various natural products and have been extensively studied due to their interesting chemical and physical properties, as well as their potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives has been a subject of significant research. Various strategies have been employed, including carbene transformations, C-H functionalizations, and palladium-catalyzed amidation reactions. These methods aim to maximize atom economy and functional group diversity while minimizing environmental impact . For example, the synthesis of imidazo[1,5-a]pyridine derivatives involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Molecular Structure Analysis

The molecular structure of 1H-imidazo[4,5-c]pyridine has been analyzed using X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy, supported by density functional theory (DFT) calculations. The compound crystallizes in an orthorhombic space group and features an asymmetric unit with hydrogen-bonded chains. The stability of its dimeric form and the presence of an N-H···N intermolecular hydrogen bond are notable characteristics .

Chemical Reactions Analysis

Imidazo[4,5-c]pyridine derivatives participate in various chemical reactions, which are essential for the synthesis of complex molecules and natural products. The reactivity of these compounds is often dictated by the presence of the imidazopyridine skeleton, which can undergo transformations such as C-H amination, leading to the formation of polycyclic structures with interesting optical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-c]pyridine derivatives have been studied through experimental and theoretical methods. These compounds exhibit strong UV absorption and fluorescence, which are influenced by the π-expanded structure of the imidazopyridine unit. The vibrational properties and potential energy distribution have been determined using DFT, revealing the influence of substituents on the proton position of the NH group and the characteristics of the NH···N hydrogen bond .

Scientific Research Applications

Therapeutic Applications

1H-Imidazo[4,5-c]pyridine is recognized for its broad range of applications in medicinal chemistry. It's a key scaffold in the development of various therapeutic agents due to its effectiveness in addressing a multitude of conditions. The derivatives of imidazo[1,2-a]pyridine have shown promising results in fields such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities. They are also utilized in the synthesis of proton pump inhibitors and insecticides, and have been represented in various marketed preparations (Deep et al., 2016).

Structural and Vibrational Properties

The structural and vibrational properties of 1H-imidazo[4,5-c]pyridine have been extensively studied. Research has analyzed its molecular structures in both monomeric and dimeric forms, which are vital for understanding its behavior in different chemical environments. Studies involving X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy have provided insights into its crystalline structure and stability, especially regarding hydrogen bonding and charge delocalization (Dymińska et al., 2013).

Fluorescent Probes

Imidazo[1,5-a]pyridine-based fluorophores have been developed for use in various fields such as optoelectronics, coordination chemistry, sensors, and chemical biology. Their unique photophysical properties make them suitable candidates as cell membrane probes. The synthesis of these compounds and their interaction with liposome models demonstrate their potential in studying membrane dynamics, hydration, and fluidity, which is crucial for monitoring cellular health and understanding biochemical pathways (Renno et al., 2022).

Synthetic Methodologies

The synthesis of imidazo[1,5-a]pyridines and related heterocycles has been a subject of intense research, with various methodologies being developed for their construction. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. The versatility of the imidazo[1,5-a]pyridine scaffold is highlighted by its significant role in the creation of a wide range of agrochemicals and pharmaceuticals (Reddy et al., 2022).

Antimicrobial Activity

Derivatives of 1H-Imidazo[4,5-b]pyridines, such as thiazolidinone, triazinanethione, and oxadiazinanethione, have demonstrated notable antimicrobial activity. These compounds, with various substituents, have been explored for their potential in combating microbial infections, showcasing the scaffold's relevance in the development of new antimicrobial agents (Dayakar et al., 2016).

properties

IUPAC Name

3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOOKRVGOBKDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181667
Record name 3,5-Diazaindole
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazo[4,5-c]pyridine

CAS RN

272-97-9
Record name 3,5-Diazaindole
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Record name 1H-Imidazo[4,5-c]pyridine
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Record name 3,5-Diazaindole
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Record name 5-Azabenzimidazole
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Synthesis routes and methods I

Procedure details

3H-Imidazolo[4,5-c]pyridine was prepared by the method of Stanovik and Tisler, Synthesis, 2, 120 (1974). A mixture of 2.2 g (0.02 mole) of 3,4-diaminopyridine and 5 ml diethoxymethyl acetate was heated at reflux for two hours. The reaction mixture was cooled and diluted by addition of ethyl acetate. The solid precipitate was collected by filtration and sublimed at 170° C. and 50 torr to give 0.84 g of 3H-imidazolo[4,5-c]pyridine; mp 165°-168° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a solution of 6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.07 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.08 (536 mg, 1.62 mmol) in dichloromethane (10 mL) at 0° C., was added mCPBA (<77%, 841 mg) and mixture was warmed to room temperature. After 2 h, a 20% solution of Na2S2O3 (aq) (20 mL) was added and reaction mixture stirred at room temperature for 15 minutes. The mixture was taken up in ethyl acetate (150 mL) and washed with saturated NaHCO3 (aq) and brine. The combined organic layers were dried (MgSO4), filtered, and concentrated under reduced pressure, This residue was purified by silica gel column chromatography (eluted with 30% to 100% of ethyl acetate in hexane) to yield 6-chloro-4-(methylsulfonyl)-34(2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.09 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.10.
Name
6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
841 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
687
Citations
J Cai, M Baugh, D Black, C Long, DJ Bennett… - Bioorganic & medicinal …, 2010 - Elsevier
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues were identified as potent and selective cathepsin S inhibitor against both purified enzyme and in human JY cell based …
Number of citations: 21 www.sciencedirect.com
Z Tang, M Lu, K Liu, Y Zhao, Y Qi, Y Wang… - … of Photochemistry and …, 2018 - Elsevier
The excited-state intramolecular proton transfer (ESIPT) dynamics of 2-(4′-Amino-2′-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c) has been studied by using density-…
Number of citations: 36 www.sciencedirect.com
Y Mizuno, T Itoh, K Saito - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
The evidences that the reported 6-chloro-3, 4-diaminopyridine was actually 2-chloro-3, 4-diaminopyridine (X) were presented. By employing X 4-amino-1H-imidazo [4, 5-c]-pyridine (IV) …
Number of citations: 32 www.jstage.jst.go.jp
S Klutchko, JC Hodges… - Journal of …, 1991 - Wiley Online Library
New derivatives of the naturally occurring amino acid 4,5,6,7‐tetrahydro‐1H‐imidazo[4,5‐c]pyridine‐6‐carboxylic acid (spinacine) are reported. These include amide, ester, 5‐alkyl and …
Number of citations: 27 onlinelibrary.wiley.com
Ş Yurdakul, S Badoğlu - International Journal of Quantum …, 2011 - Wiley Online Library
The structural features of the 1H‐imidazo[4,5‐c]pyridine (ICPY) tautomers and homodimers of the most stable tautomers have been studied by quantum chemical methods. FTIR and …
Number of citations: 8 onlinelibrary.wiley.com
MM Balamurali, SK Dogra - Journal of Photochemistry and Photobiology A …, 2002 - Elsevier
Excited state intramolecular proton transfer (IPT) reaction in 2-(2′-hyrdoxyphenyl)-1H-imidazo[4,5-c]pyridine in different solvents and mixtures of binary solvents has been studied by …
Number of citations: 38 www.sciencedirect.com
DW Robertson, EE Beedle, JH Krushinski… - Journal of medicinal …, 1985 - ACS Publications
Recently several noncatecholamine, nonglycoside cardiotonic drugshave been discovered that possess both inotropic and vasodilator activities in experimental animalsand man. …
Number of citations: 110 pubs.acs.org
M Liu, Q Xu, S Guo, R Zuo, Y Hong, Y Luo, Y Li… - Bioorganic & medicinal …, 2018 - Elsevier
The hepatitis C virus (HCV) NS5B polymerase is an attractive target for the development of novel and selective inhibitors of HCV replication. In this paper, the design, synthesis, and …
Number of citations: 19 www.sciencedirect.com
G Jose, THS Kumara, G Nagendrappa… - European Journal of …, 2014 - Elsevier
New antimicrobial agents, imidazo[4,5-c]pyridine derivatives have been synthesized. We have developed a new synthetic protocol for the final reaction, an efficient microwave-assisted …
Number of citations: 33 www.sciencedirect.com
JA Montgomery, SJ Clayton… - Journal of Medicinal …, 1982 - ACS Publications
12 3 petitive inhibitor of AdoHcy hydrolase1 2 that has shown activity against herpes simplex type l3 45and oncogenic DNA viruses. 4, 5 Since this compound is neither deaminated by …
Number of citations: 10 pubs.acs.org

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